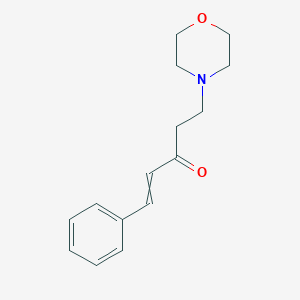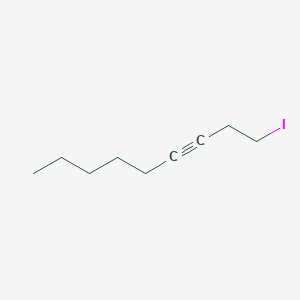
1-Iodonon-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodonon-3-yne is an organic compound characterized by the presence of an iodine atom attached to a nonyne backbone. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C9H15I, and it is known for its unique reactivity due to the presence of both the iodine atom and the alkyne group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodonon-3-yne can be synthesized through various methods. One common approach involves the halogenation of nonyne using iodine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the nonyne backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodonon-3-yne undergoes a variety of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The carbon-carbon triple bond can participate in addition reactions with various reagents, leading to the formation of different products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to yield alkanes or alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Addition Reactions: Reagents like hydrogen halides (e.g., HBr, HCl) or halogens (e.g., Br2, Cl2) are used under controlled conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Addition Reactions: Products include haloalkenes and dihalides.
Oxidation and Reduction Reactions: Products include ketones, carboxylic acids, alkanes, and alkenes.
Applications De Recherche Scientifique
1-Iodonon-3-yne has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research into potential therapeutic applications, including the development of novel drugs and diagnostic agents.
Industry: It is employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which 1-Iodonon-3-yne exerts its effects involves the interaction of the iodine atom and the alkyne group with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. The alkyne group can undergo addition reactions, forming new bonds and altering the molecular structure. These interactions can affect biochemical pathways and cellular processes, making the compound valuable in research and development.
Comparaison Avec Des Composés Similaires
1-Bromonon-3-yne: Similar in structure but with a bromine atom instead of iodine.
1-Chloronon-3-yne: Contains a chlorine atom in place of iodine.
1-Fluoronon-3-yne: Features a fluorine atom instead of iodine.
Uniqueness: 1-Iodonon-3-yne is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to different chemical behavior, making this compound a valuable compound in various applications.
Propriétés
Numéro CAS |
85612-95-9 |
|---|---|
Formule moléculaire |
C9H15I |
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
1-iodonon-3-yne |
InChI |
InChI=1S/C9H15I/c1-2-3-4-5-6-7-8-9-10/h2-5,8-9H2,1H3 |
Clé InChI |
SSMHRWBEGJTRIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


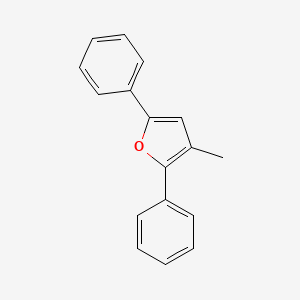
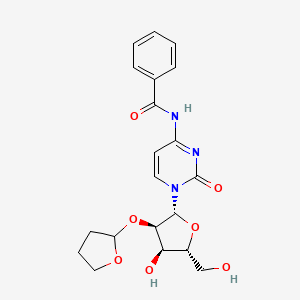
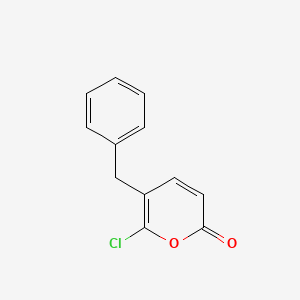
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
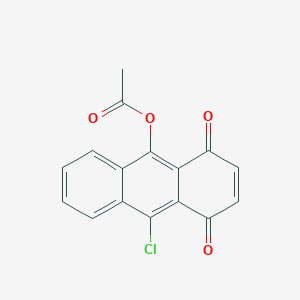
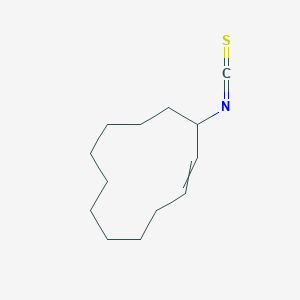
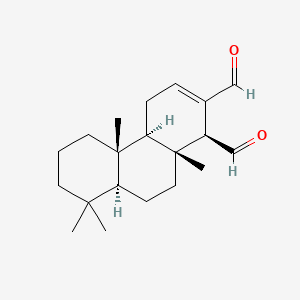

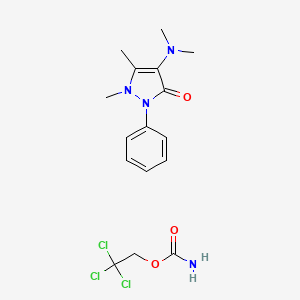
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
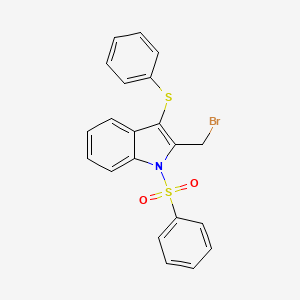
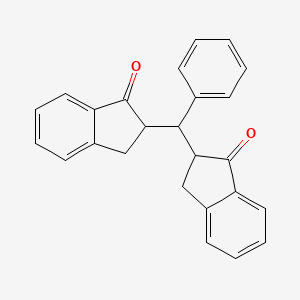
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
